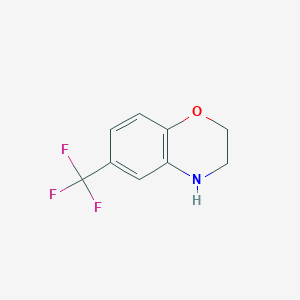
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethyl-substituted compounds are often synthesized through various methods such as the reaction of aryl iodides with trifluoromethyl copper . Another route to trifluoromethyl aromatics is the reaction of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted compounds can be analyzed using various techniques. For example, the potential energy distribution (PED) generates the assignments of vibrational wavenumbers .Applications De Recherche Scientifique
Novel Nonsteroidal Mineralocorticoid Receptor Antagonists
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as promising nonsteroidal mineralocorticoid receptor (MR) antagonists. This class of compounds shows significant potential in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure, due to their potency and selectivity. A study by Hasui et al. (2011) highlighted the effectiveness of these compounds, particularly 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, which exhibited potent activity and good selectivity, showing a significant antihypertensive effect in hypertensive rats (Hasui et al., 2011).
Synthesis and Properties of Polybenzoxazine
Research conducted by Qi et al. (2009) explored the synthesis and characterization of polybenzoxazine with phenylnitrile functional group. These benzoxazine monomers showed improved glass transition temperature and thermal stability compared to analogous polybenzoxazines without the phenylnitrile group. This advancement could have significant implications for the development of advanced polymeric materials (Qi et al., 2009).
Triazine Synthesis and Applications
A 2019 study by Kobelev et al. demonstrated the synthesis of substituted 4-amino-1,2,4-triazines from benzoxazine derivatives, providing new methods for the synthesis of these compounds. The synthesized compounds are of interest for medicinal chemistry, pharmacology, and fine organic synthesis, indicating a broad range of potential applications (Kobelev et al., 2019).
Advanced Polymer Chemistry
A study by Muraoka et al. (2022) investigated the effect of the ethynylene group on the thermal behavior of multifunctional benzoxazines. Their research provides insights into the potential of benzoxazine as a next-generation thermosetting resin, highlighting its properties like catalyst-free curing, high thermal stability, and low volume shrinkage upon curing (Muraoka et al., 2022).
Safety and Hazards
Orientations Futures
The development of trifluoromethyl-substituted compounds is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl-substituted compounds will be discovered in the future .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKEXMCUNMOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)

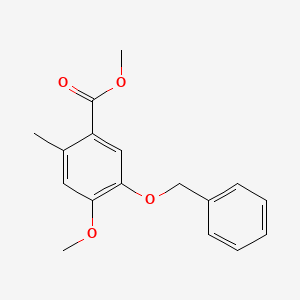
![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

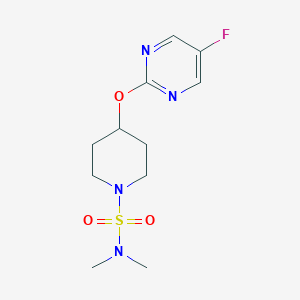
![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)
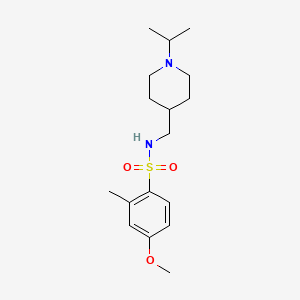
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
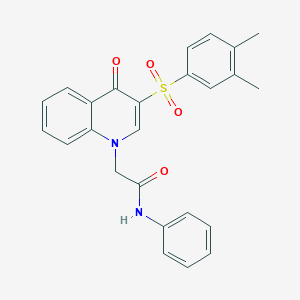
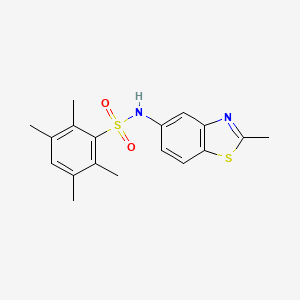
![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)